Kinase Selectivity Breadth: Quizartinib Binds Only 2 Kinases at <10 nM Kd vs. 16 for Gilteritinib and 5 for Midostaurin
In a standardized kinase binding assay panel, quizartinib demonstrated the narrowest off-target binding profile among clinically available FLT3 inhibitors. Quizartinib bound only 2 kinases with Kd between ≥1 and <10 nM, compared with 16 for gilteritinib, 9 for crenolanib, 5 for midostaurin, and 4 for sorafenib. No kinases were bound with Kd <1 nM by quizartinib, whereas gilteritinib and crenolanib bound 1 and 4 kinases, respectively, in this highest-affinity range [1]. Quizartinib's FLT3 Kd of 1.6 nM is approximately 10-fold tighter than its next highest-affinity off-target, consistent with its profiling against 227–402 kinases [1][2].
| Evidence Dimension | Number of off-target kinases bound at Kd <10 nM (kinase selectivity breadth) |
|---|---|
| Target Compound Data | Quizartinib: 0 kinases at <1 nM Kd; 2 kinases at ≥1 and <10 nM Kd |
| Comparator Or Baseline | Gilteritinib: 1 kinase at <1 nM Kd, 16 kinases at ≥1 and <10 nM Kd; Midostaurin: 0 at <1 nM, 5 at ≥1 and <10 nM; Crenolanib: 4 at <1 nM, 9 at ≥1 and <10 nM; Sorafenib: 0 at <1 nM, 4 at ≥1 and <10 nM |
| Quantified Difference | Quizartinib binds 8-fold fewer off-target kinases at <10 nM Kd than gilteritinib (2 vs. 16) and 2.5-fold fewer than midostaurin (2 vs. 5) |
| Conditions | In vitro kinase binding assay panel; Kd determination by competitive binding assay across a panel of clinically relevant kinases |
Why This Matters
For preclinical research requiring minimal off-target kinase interference—such as FLT3 pathway dissection, resistance mechanism studies, or PROTAC development—quizartinib's narrow selectivity profile reduces confounding pharmacologic effects compared with broader-spectrum FLT3 inhibitors.
- [1] Table 1. Kinase selectivity profiling of FLT3 inhibitors. Kd value — Number of kinases. Quizartinib vs. AC886 vs. Midostaurin vs. Gilteritinib vs. Crenolanib vs. Sorafenib. PMC7082118. View Source
- [2] Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992. doi:10.1182/blood-2009-05-222034 View Source
